molecular formula C15H16N4O2 B15063262 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B15063262
M. Wt: 284.31 g/mol
InChI Key: FGMFUOKULOFENI-UHFFFAOYSA-N
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Description

Chemical Structure and Identification The compound 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1710846-02-8) is a heterocyclic organic molecule with a molecular formula of C₁₅H₁₆N₄O₂ and a molecular weight of 284.31 g/mol . Its structure combines a pyrazole ring substituted with a carboxylic acid group at position 3 and a 2-cyclopropyl-tetrahydroquinazoline moiety at position 1 (Figure 1).

Key safety hazards include acute toxicity, skin/eye irritation, and respiratory sensitization. Combustion may release toxic gases such as CO, CO₂, and nitrogen oxides . No specific data on its physical-chemical properties (e.g., solubility, melting point) or detailed toxicological endpoints (e.g., LD₅₀) are available, necessitating stringent handling protocols .

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

1-(2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C15H16N4O2/c20-15(21)12-7-8-19(18-12)14-10-3-1-2-4-11(10)16-13(17-14)9-5-6-9/h7-9H,1-6H2,(H,20,21)

InChI Key

FGMFUOKULOFENI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4C=CC(=N4)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Tetrahydroquinazoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinazoline ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through condensation reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes, ketones, or amines to form various derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid

  • Key Differences: The nitrophenyl group replaces the tetrahydroquinazolinyl-cyclopropyl moiety. The nitro (-NO₂) group is electron-withdrawing, increasing reactivity in electrophilic substitution reactions compared to the cyclopropyl group, which is a bioisostere often used to enhance metabolic stability .

Coumarin- and Tetrazolyl-Substituted Pyrazoles (e.g., Compounds 4i and 4j)

  • Key Differences: These derivatives incorporate coumarin (a benzopyrone) and tetrazolyl groups, which are known for fluorescence properties and bioisosteric replacement of carboxylic acids, respectively . The tetrahydroquinazoline core in the target compound may offer unique binding interactions in enzymatic systems, distinct from coumarin’s π-π stacking or tetrazole’s ionizable characteristics .

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